molecular formula C9H8N2O5 B14851888 Methyl 6-acetyl-4-nitropyridine-2-carboxylate

Methyl 6-acetyl-4-nitropyridine-2-carboxylate

Cat. No.: B14851888
M. Wt: 224.17 g/mol
InChI Key: COPOLQMBCHUVIF-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-4-nitropyridine-2-carboxylate is an organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group at the 4-position, an acetyl group at the 6-position, and a methyl ester group at the 2-position of the pyridine ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-acetyl-4-nitropyridine-2-carboxylate typically involves the nitration of a pyridine derivative followed by esterification and acetylation reactions. One common method involves the nitration of 2-methylpyridine to form 2-methyl-4-nitropyridine. This intermediate is then subjected to esterification using methanol and a suitable acid catalyst to yield Methyl 4-nitropyridine-2-carboxylate. Finally, the acetylation of this compound using acetic anhydride and a base such as pyridine results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The nitration, esterification, and acetylation steps are optimized for high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-acetyl-4-nitropyridine-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Ammonia or amines, solvents like ethanol or water, elevated temperatures.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent, reflux conditions.

Major Products Formed

    Reduction: Methyl 6-acetyl-4-aminopyridine-2-carboxylate.

    Substitution: Methyl 6-acetyl-4-aminopyridine-2-carboxylate derivatives.

    Hydrolysis: 6-acetyl-4-nitropyridine-2-carboxylic acid.

Scientific Research Applications

Methyl 6-acetyl-4-nitropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-acetyl-4-nitropyridine-2-carboxylate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the ester and acetyl groups can undergo hydrolysis and substitution reactions. These transformations can lead to the formation of active intermediates that interact with biological targets, such as enzymes or receptors, thereby exerting their effects.

Comparison with Similar Compounds

Methyl 6-acetyl-4-nitropyridine-2-carboxylate can be compared with other nitropyridine derivatives, such as:

    Methyl 4-nitropyridine-2-carboxylate: Lacks the acetyl group at the 6-position, resulting in different reactivity and applications.

    Methyl 6-acetyl-3-nitropyridine-2-carboxylate: The nitro group is at the 3-position, leading to variations in chemical behavior and biological activity.

    Methyl 6-acetyl-4-aminopyridine-2-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

methyl 6-acetyl-4-nitropyridine-2-carboxylate

InChI

InChI=1S/C9H8N2O5/c1-5(12)7-3-6(11(14)15)4-8(10-7)9(13)16-2/h3-4H,1-2H3

InChI Key

COPOLQMBCHUVIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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